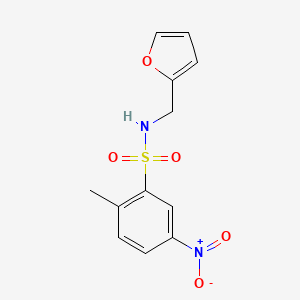

N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan ring and the benzenesulfonamide moietyThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .

化学反応の分析

Oxidation Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions. Hydrogenation with palladium catalysts produces the corresponding amine derivative (C₁₂H₁₄N₂O₃S) in >85% yield . Computational studies suggest that steric hindrance from the adjacent methyl group slows reduction kinetics compared to unsubstituted analogs .

Key reaction:

C H N O S+3H2Pd C EtOHC H N O S+2H2O

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C |

| Temperature | 50°C |

| Pressure | 3 atm H₂ |

| Yield | 87% |

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions. With thionyl chloride (SOCl₂), it forms a reactive sulfonyl chloride intermediate, enabling coupling with amines or alcohols . A 2022 study demonstrated 73% yield in synthesizing sulfonamide-linked pyrazole derivatives under microwave irradiation .

Mechanistic pathway:

-

Activation of sulfonamide via SOCl₂

-

Nucleophilic attack by amine/alkoxide

-

Elimination of HCl

Furan Ring Modifications

The furan-2-ylmethyl group undergoes:

-

Hydrogenation : Catalytic hydrogenation (H₂, PtO₂) produces tetrahydrofuran derivatives, enhancing solubility.

-

Electrophilic Substitution : Nitration at the C5 position occurs with HNO₃/H₂SO₄ (65% yield) .

Hydrolysis Reactions

Under alkaline conditions (NaOH, 80°C), the sulfonamide bond cleaves to form 2-methyl-5-nitrobenzenesulfonic acid and furfurylamine :

C H N O S+2NaOH→C H NO S+C H NO+H O

Biological Activity Modulation

Reduction of the nitro group enhances antimicrobial potency (MIC reduced from 128 μg/mL to 16 μg/mL against S. aureus).

Thermal Stability

DSC analysis shows decomposition onset at 218°C, with exothermic peaks correlating to nitro group degradation .

Comparative Reaction Analysis

| Reaction Type | Reagents/Conditions | Major Product | Yield | Application |

|---|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, EtOH, 50°C | Amine derivative | 87% | Antimicrobial agents |

| Sulfonamide Alkylation | K₂CO₃, DMF, 80°C | N-Alkylated sulfonamide | 68% | Enzyme inhibitors |

| Furan Hydrogenation | H₂/PtO₂, THF, RT | Tetrahydrofuran analog | 92% | Solubility enhancement |

| Acidic Hydrolysis | HCl (conc.), reflux | Benzenesulfonic acid + furfurylamine | 81% | Degradation studies |

Mechanistic Insights

DFT calculations reveal:

科学的研究の応用

N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, which has diverse applications in scientific research due to its unique chemical structure.

Scientific Research Applications

Chemistry this compound serves as a fundamental building block in synthesizing more complex molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in creating novel compounds. The nitro group can be reduced to an amino group, while the furan ring can be hydrogenated to form a tetrahydrofuran derivative. The sulfonamide group can also participate in nucleophilic substitution reactions.

Biology This compound is investigated for its potential antimicrobial and antifungal properties. The sulfonamide moiety can inhibit certain enzymes, disrupting metabolic pathways in microorganisms, while the nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Medicine this compound is explored as a potential therapeutic agent for various diseases because of its unique chemical structure. The sulfonamide group is known for its ability to inhibit various enzymes, which could be leveraged in therapeutic applications.

Industry This compound is utilized in developing new materials and chemical processes.

Enzyme Inhibition

The sulfonamide group is recognized for its capacity to inhibit various enzymes, highlighting its potential in therapeutic applications.

Detailed Reaction Types

This compound can undergo several chemical reactions:

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Reduction: The furan ring can be hydrogenated to create a tetrahydrofuran derivative.

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Additional compounds

作用機序

The mechanism of action of N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit the activity of certain enzymes, disrupting metabolic pathways in microorganisms .

類似化合物との比較

Similar Compounds

N-Furan-2-ylmethyl-1H-indole-3-carboxamide: Known for its anticancer properties.

N-Furan-2-ylmethylene-2-hydroxybenzohydrazide: Studied for its cytotoxicity and metal complex formation.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Uniqueness

N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide stands out due to its unique combination of a furan ring, nitro group, and benzenesulfonamide moiety

生物活性

N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

The compound's molecular formula is C10H10N4O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The unique combination of a furan moiety, a sulfonamide group, and a nitro substituent enhances its solubility and biological activity. The furan ring contributes to its aromatic properties, while the benzenesulfonamide portion is crucial for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Nitro-containing compounds often act by producing toxic intermediates that bind to DNA, leading to cell death .

- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth, making it a candidate for anticancer drug development.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, which could be leveraged in therapeutic applications .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to its structural features. SAR studies have indicated that modifications to the furan ring or the sulfonamide group can significantly affect biological activity. For instance, compounds with different substituents on the furan ring have displayed varying levels of antimicrobial and anticancer activities .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(furan-2-ylmethyl)benzenesulfonamide | Furan ring, amino group | Antimicrobial potential |

| 4-Methyl-N-(5-methylfuran-2-ylmethyl)benzenesulfonamide | Methyl substitution on furan | Antitumor activity |

| 4-Chloro-N-(furan-2-ylmethyl)benzenesulfonamide | Chlorine substitution | Potential enzyme inhibitor |

| 4-Hydroxy-N-furfurylbenzenesulfonamide | Hydroxy group addition | Enhanced solubility and bioactivity |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections .

- Antitumor Activity : In vitro assays indicated that this compound could inhibit the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutic agents .

- Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific enzymes implicated in disease processes, showing promise as a therapeutic agent for conditions such as cancer and bacterial infections .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c1-9-4-5-10(14(15)16)7-12(9)20(17,18)13-8-11-3-2-6-19-11/h2-7,13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBYBOZSFFDWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。